molecular formula C12H17NO2 B1276785 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid CAS No. 773122-62-6

3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid

Cat. No.: B1276785
CAS No.: 773122-62-6
M. Wt: 207.27 g/mol
InChI Key: BSNQNMBWAZLROU-UHFFFAOYSA-N
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Description

3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is an organic compound characterized by the presence of an amino group and a carboxylic acid group attached to a propanoic acid chain, which is further substituted with a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2,4,5-trimethylbenzene with a suitable alkyl halide, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the oxidation of the resulting intermediate to form the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(2,4,5-trimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-amino-3-(2,4,5-trimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-aminophenyl)propanoic acid
  • 3-(3,4,5-trimethylphenyl)propanoic acid
  • 3-(2,4-dimethylphenyl)propanoic acid

Uniqueness

3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 2, 4, and 5 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-amino-3-(2,4,5-trimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQNMBWAZLROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(CC(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405803
Record name 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773122-62-6
Record name 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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